molecular formula C13H10Cl2O B6372100 4-(2,4-Dichlorophenyl)-2-methylphenol CAS No. 1261996-14-8

4-(2,4-Dichlorophenyl)-2-methylphenol

Cat. No.: B6372100
CAS No.: 1261996-14-8
M. Wt: 253.12 g/mol
InChI Key: KVQNUYYSUROBRD-UHFFFAOYSA-N
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Description

4-(2,4-Dichlorophenyl)-2-methylphenol is an organic compound that belongs to the class of phenols It is characterized by the presence of two chlorine atoms attached to the benzene ring at positions 2 and 4, and a methyl group at position 2

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,4-Dichlorophenyl)-2-methylphenol typically involves the chlorination of 2-methylphenol (o-cresol) followed by further chemical modifications. One common method includes:

    Chlorination of 2-methylphenol: This step involves the reaction of 2-methylphenol with chlorine gas in the presence of a catalyst such as ferric chloride (FeCl3) to introduce chlorine atoms at the desired positions on the benzene ring.

    Purification: The resulting product is then purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced reactors and optimized reaction conditions ensures the large-scale production of this compound with high purity.

Chemical Reactions Analysis

Types of Reactions

4-(2,4-Dichlorophenyl)-2-methylphenol undergoes various chemical reactions, including:

    Oxidation: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction: The compound can be reduced under specific conditions to yield different products.

    Substitution: The chlorine atoms on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

4-(2,4-Dichlorophenyl)-2-methylphenol has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound’s reactivity makes it useful in studying enzyme interactions and metabolic pathways.

    Industry: It is used in the production of dyes, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 4-(2,4-Dichlorophenyl)-2-methylphenol involves its interaction with specific molecular targets. The phenolic group can form hydrogen bonds with proteins and enzymes, affecting their activity. The chlorine atoms enhance the compound’s reactivity, allowing it to participate in various chemical reactions. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichlorophenol: Similar in structure but lacks the methyl group at position 2.

    2,4-Dichlorophenoxyacetic acid: Contains an acetic acid group instead of a phenolic group.

    4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidine-5-carbonitrile: A more complex heterocyclic compound with additional functional groups.

Uniqueness

4-(2,4-Dichlorophenyl)-2-methylphenol is unique due to the presence of both chlorine atoms and a methyl group on the benzene ring, which imparts distinct chemical properties and reactivity. This combination makes it valuable for specific applications where these characteristics are advantageous.

Properties

IUPAC Name

4-(2,4-dichlorophenyl)-2-methylphenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10Cl2O/c1-8-6-9(2-5-13(8)16)11-4-3-10(14)7-12(11)15/h2-7,16H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KVQNUYYSUROBRD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C2=C(C=C(C=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10Cl2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00683953
Record name 2',4'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261996-14-8
Record name 2',4'-Dichloro-3-methyl[1,1'-biphenyl]-4-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00683953
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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